Lipophilicity Modulation: 0.9 Log Unit XLogP Reduction vs. Non-Hydroxylated Analog
The target compound exhibits an XLogP3-AA value of 1.3, compared with 2.2 for the non-hydroxylated (±)-cis-3-(carbobenzoxyamino)cyclohexanecarboxylic acid (CAS 952616-39-6), representing a ΔXLogP of −0.9 [1][2]. This ~8-fold increase in hydrophilicity arises from the single additional 5-hydroxyl group and carries implications for aqueous solubility, reversed-phase chromatographic retention, and partitioning behavior in biphasic reaction systems.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3 |
| Comparator Or Baseline | (±)-cis-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid (CAS 952616-39-6): XLogP3-AA = 2.2 |
| Quantified Difference | ΔXLogP = −0.9 (target is more hydrophilic by ~8-fold in partition ratio) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (2025.09.15 release) |
Why This Matters
A 0.9 log unit lipophilicity difference can substantially alter aqueous solubility, membrane permeability in cellular assays, and chromatographic purification protocols, making the two compounds non-interchangeable in synthetic sequences or biological testing workflows.
- [1] PubChem CID 135392477. Computed Properties: XLogP3-AA = 1.3. National Center for Biotechnology Information. View Source
- [2] PubChem CID 51341837. (±)-cis-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid. Computed Properties: XLogP3-AA = 2.2. National Center for Biotechnology Information. View Source
